molecular formula C22H14Cl2F2N2 B10921220 1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole CAS No. 1006323-16-5

1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10921220
CAS No.: 1006323-16-5
M. Wt: 415.3 g/mol
InChI Key: BWTYRGZIJMXPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups

Properties

CAS No.

1006323-16-5

Molecular Formula

C22H14Cl2F2N2

Molecular Weight

415.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H14Cl2F2N2/c1-13-21(14-2-7-17(25)8-3-14)27-28(20-11-6-16(23)12-19(20)24)22(13)15-4-9-18(26)10-5-15/h2-12H,1H3

InChI Key

BWTYRGZIJMXPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.